5-Chloro-6-cyclopropylpyridin-3-OL
Overview
Description
5-Chloro-6-cyclopropylpyridin-3-OL is a chemical compound with the CAS Number: 1355067-18-3 . It has a molecular weight of 169.61 and its IUPAC name is 5-chloro-6-cyclopropyl-3-pyridinol .
Synthesis Analysis
The synthesis of 5-Chloro-6-cyclopropylpyridin-3-OL involves a reaction with Oxone in water and acetone at 0℃ for 1 hour in an inert atmosphere . The reaction yields the compound as a pale yellow solid .
Molecular Structure Analysis
The molecular formula of 5-Chloro-6-cyclopropylpyridin-3-OL is C8H8ClNO . The InChI Code is 1S/C8H8ClNO/c9-7-3-6(11)4-10-8(7)5-1-2-5/h3-5,11H,1-2H2 .
Physical And Chemical Properties Analysis
5-Chloro-6-cyclopropylpyridin-3-OL is a pale yellow solid . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
-
Antifungal Agents
- Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as antifungal agents .
- They have immense potential in agricultural science as plant growth regulators and crop protection agents .
- The method of application involves the synthesis of these derivatives from easily accessible starting materials like mucochloric acid and benzene .
- Some of these derivatives displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) derivatives, a type of pyridazine derivative, are used in the protection of crops from pests .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Pharmaceuticals
-
Antitumor Agents
- Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as antitumor agents .
- The method of application involves the synthesis of these derivatives from easily accessible starting materials like mucochloric acid and benzene .
- Some of these derivatives displayed good antitumor activities in preliminary tests .
-
Fungicides
-
Insecticides
Safety And Hazards
properties
IUPAC Name |
5-chloro-6-cyclopropylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-6(11)4-10-8(7)5-1-2-5/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJWBXWCICLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=N2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728696 | |
Record name | 5-Chloro-6-cyclopropylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-cyclopropylpyridin-3-OL | |
CAS RN |
1355067-18-3 | |
Record name | 5-Chloro-6-cyclopropylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.